Regioisomeric Differentiation: 2-Pyridinylmethyl vs. 3-Pyridinylmethyl Target Engagement Divergence
The 3-pyridinylmethyl regioisomer (JNJ-31001074/bavisant dihydrochloride) binds recombinant human H3 receptor with a reported Ki of 0.0300 nM (30 pM) and is characterized as a potent, orally active, brain-penetrant H3 receptor antagonist that completed Phase 2 clinical trials for ADHD [1]. In contrast, the 2-pyridinylmethyl regioisomer (this compound, CAS 1236261-25-8) has no reported H3 receptor binding or functional activity in any public database, including BindingDB, ChEMBL, or PubChem BioAssay [2]. This establishes that the 2-pyridinylmethyl substitution produces a fundamentally different pharmacology profile compared to the 3-pyridinylmethyl analog, and the two regioisomers are not interchangeable for H3-targeted research programs.
| Evidence Dimension | Human histamine H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No reported H3 binding activity in public databases |
| Comparator Or Baseline | N-(3-Pyridinylmethyl)-2-pyrrolidinecarboxamide (JNJ-31001074/bavisant): Ki = 0.0300 nM (human H3 receptor, recombinant) |
| Quantified Difference | Qualitative: target engagement absent vs. sub-nanomolar affinity; regioisomeric substitution ablates H3 receptor recognition |
| Conditions | Binding affinity assay using recombinant human H3 receptor (BindingDB BDBM50138125) |
Why This Matters
Researchers targeting the H3 receptor must use the 3-pyridinylmethyl regioisomer (not the 2-pyridinylmethyl variant); conversely, the 2-pyridinylmethyl regioisomer offers a distinct chemotype for probing non-H3 targets within the pyrrolidine carboxamide scaffold space, enabling orthogonal SAR exploration.
- [1] BindingDB. BDBM50138125 (Bavisant / JNJ-31001074): Binding affinity to recombinant human H3 receptor, Ki = 0.0300 nM. Available at: https://www.bindingdb.org/ View Source
- [2] Comprehensive search of BindingDB, ChEMBL, and PubChem BioAssay databases for CAS 1236261-25-8 returned no H3 receptor binding or functional activity data (accessed April 2026). View Source
